2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
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Overview
Description
2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate Synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes.
Mode of Action
The compound interacts with its target through a series of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Result of Action
The compound has shown significant activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . This suggests that it can effectively inhibit the growth of this bacterium at relatively low concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . Another method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by a series of steps including dehydration and cyclization .
Industrial Production Methods
In industrial settings, the synthesis of imidazo[2,1-b]thiazole derivatives can be optimized using continuous flow reactors. This method allows for the efficient production of these compounds by combining multiple reaction steps into a single continuous process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-Phenylimidazo[2,1-b]thiazole: Known for its antimicrobial and anticancer properties.
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Exhibits similar biological activities but with different potency and selectivity.
Benzo[d]imidazo[2,1-b]thiazole: Used in the development of antimycobacterial agents.
Uniqueness
2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide stands out due to its unique combination of a hydroxyl group and a nicotinamide moiety, which enhances its biological activity and specificity compared to other similar compounds .
Biological Activity
2-Hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide, identified by its CAS number 1706290-87-0, is a complex organic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H12N4O2S. The structure features a hydroxyl group attached to a phenyl ring that is substituted with an imidazo[2,1-b]thiazole moiety. This structural configuration is pivotal for its biological activity.
The primary target of this compound is pantothenate synthetase in Mycobacterium tuberculosis. The compound's mode of action involves several biochemical interactions:
- Amine-Induced N-Deprotection : The initial step involves the removal of protective groups from the amine.
- Oxidative Aminocarbonylation : This step leads to the formation of a 2-ynamide intermediate through Csp^3-H activation.
- Dearomative Cyclization : An intramolecular conjugate addition occurs, facilitating cyclization.
- Aromatization : Finally, proton-shift isomerization results in the stabilization of the aromatic system.
These interactions culminate in significant antimicrobial activity against M. tuberculosis, with reported IC50 values in the low micromolar range .
Biological Activity Overview
The compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound demonstrates potent activity against various bacterial strains, particularly those resistant to conventional antibiotics. Its efficacy against M. tuberculosis positions it as a promising candidate for tuberculosis treatment.
Antifungal Properties
In addition to its antibacterial effects, the compound has shown antifungal properties against several pathogenic fungi. Studies have indicated that it can inhibit fungal growth through similar mechanisms that disrupt cellular processes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis. It has been observed to enhance p53 acetylation in cancer cell lines, which could improve the efficacy of chemotherapeutic agents .
Research Findings and Case Studies
Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of M. tuberculosis growth with an IC50 value of 5 µM. |
Study B | Showed antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
Study C | Reported enhanced apoptotic effects in breast cancer cell lines when combined with standard chemotherapy agents. |
These findings underscore the compound's potential as a multi-target therapeutic agent.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-15-12(5-3-7-18-15)16(23)19-13-6-2-1-4-11(13)14-10-21-8-9-24-17(21)20-14/h1-10H,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDONHRLWVHIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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